molecular formula C16H15N3O5 B4111769 N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B4111769
M. Wt: 329.31 g/mol
InChI Key: HWXYKPYBRCGUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAPANPA is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. NAPANPA has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for further study.

Scientific Research Applications

NAPANPA has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, NAPANPA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection research, NAPANPA has been shown to protect neurons from oxidative stress and inflammation, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, NAPANPA has been shown to have anti-inflammatory effects and improve endothelial function.

Mechanism of Action

The exact mechanism of action of NAPANPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cell growth. NAPANPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in inflammation and cell growth.
Biochemical and Physiological Effects:
NAPANPA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using NAPANPA in lab experiments is its relatively low toxicity and high solubility in water. However, one limitation is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on NAPANPA. One area of interest is its potential applications in cancer treatment, particularly as a combination therapy with other anti-cancer drugs. Another area of interest is its potential applications in neuroprotection, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of NAPANPA and its potential applications in other areas of scientific research.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11(20)17-14-4-2-3-5-15(14)18-16(21)10-24-13-8-6-12(7-9-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXYKPYBRCGUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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